Acetyl-2-amino-4-cyanoaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N-(2-amino-4-cyanophenyl)acetamide |
InChI |
InChI=1S/C9H9N3O/c1-6(13)12-9-3-2-7(5-10)4-8(9)11/h2-4H,11H2,1H3,(H,12,13) |
InChI Key |
DXZOKVQBSNYMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)N |
Origin of Product |
United States |
Overview of Its Significance As a Key Synthetic Precursor
The strategic placement of reactive functional groups in Acetyl-2-amino-4-cyanoaniline renders it an important intermediate in the construction of diverse molecular frameworks. The presence of both a nucleophilic primary amine and an electrophilic cyano group, along with the acetylated amine that can be hydrolyzed, provides multiple reaction pathways for chemists to explore.
This compound is particularly instrumental in the synthesis of substituted benzimidazoles and quinazolines, two classes of heterocyclic compounds renowned for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ijeas.orgijariie.com The o-phenylenediamine (B120857) moiety embedded within the structure of this compound is a common starting point for the synthesis of benzimidazoles through condensation reactions with various carboxylic acids or their derivatives. ijeas.orgijariie.comresearchgate.net
The general synthetic utility of related N-substituted phenylacetamides is highlighted by their use in creating a variety of organic molecules. For instance, N-(substituted phenyl)-2-chloroacetamides have been synthesized and characterized for their potential antimicrobial activities. nih.gov Furthermore, derivatives of (4-cyanophenyl)glycine have been developed as reversible inhibitors of enzymes like lysine-specific demethylase 1, showcasing the importance of the cyanophenyl-containing scaffold in medicinal chemistry. manchester.ac.uk
| Compound Name | IUPAC Name | Molecular Formula | Key Features |
| This compound | N-(2-amino-4-cyanophenyl)acetamide | C9H9N3O | Primary amine, acetylated amine, cyano group |
| o-phenylenediamine | Benzene-1,2-diamine | C6H8N2 | Precursor for benzimidazoles |
| N-(4-cyanophenyl)acetamide | N-(4-cyanophenyl)acetamide | C9H8N2O | Related structure with acetyl and cyano groups |
| Benzimidazole (B57391) | 1H-Benzimidazole | C7H6N2 | Heterocyclic compound with biological activity |
| Quinazoline (B50416) | Quinazoline | C8H6N2 | Heterocyclic compound with biological activity |
Role in the Advancement of Organic Synthesis Methodologies
The use of precursors like Acetyl-2-amino-4-cyanoaniline has contributed to the evolution of synthetic methodologies, particularly in the realm of heterocyclic chemistry. The synthesis of benzimidazole (B57391) derivatives, for which this compound is a potential starting material, has been a fertile ground for the development of new and efficient reaction protocols. rasayanjournal.co.in
Researchers have explored various synthetic strategies for benzimidazoles, moving from traditional condensation reactions in harsh acidic conditions to more environmentally friendly and efficient methods. ijariie.comresearchgate.net These include the use of microwave irradiation and various catalysts to improve reaction yields and reduce reaction times. researchgate.net The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, has also been a significant advancement, and precursors with multiple functional groups are ideal substrates for such strategies. rasayanjournal.co.in
For example, the synthesis of quinazoline (B50416) derivatives has seen the application of methods like the Aza-Wittig reaction and microwave-assisted synthesis to create complex molecules with high efficiency. nih.gov While not directly detailing the use of this compound, the development of these advanced synthetic methods for related heterocyclic systems underscores the importance of versatile precursors in driving innovation in organic synthesis. The reactivity of the functional groups in this compound makes it a suitable candidate for inclusion in such modern synthetic approaches.
Current Research Trajectories and Underexplored Areas
Approaches for the Preparation of this compound
The preparation of this compound can be achieved through several synthetic pathways, primarily involving the reduction of nitro precursors, multi-step modifications of aniline (B41778) derivatives, and direct acetylation reactions.
Catalytic hydrogenation is a key method for the synthesis of aminoanilines from nitro-substituted precursors. A plausible and efficient route to this compound involves the selective reduction of a suitably substituted nitroaromatic compound. For instance, a process analogous to the synthesis of 2-amino-4-acetyl aminoanisole can be envisioned. This would typically start with a dinitro or a nitro-amino cyano-substituted benzene (B151609) derivative.
The general strategy involves the catalytic hydrogenation of a nitro group to an amine. For example, a precursor like 2-nitro-4-cyanoaniline could be acetylated to form N-(4-cyano-2-nitrophenyl)acetamide, which is then subjected to catalytic hydrogenation to reduce the nitro group, yielding the final product. Platinum or palladium on carbon (Pt/C or Pd/C) are commonly employed catalysts for such transformations, often carried out under a hydrogen atmosphere. The choice of solvent and reaction conditions is critical to ensure high yield and selectivity, preventing the reduction of the cyano group.
A similar industrial process for a related compound involves the catalytic hydrogenation of p-nitroanisole to p-anisidine (B42471) as an initial step. This highlights the robustness of catalytic reduction in preparing functionalized anilines.
Multi-step synthetic sequences starting from readily available anilines are a common strategy. A representative pathway for a structurally similar compound, 2-amino-4-acetamino anisole, involves a sequence of acetylation, nitration, and reduction starting from p-anisidine.
A potential multi-step synthesis for this compound could begin with an appropriate aniline, such as p-cyanoaniline. The synthetic sequence would likely involve:
Protection of the amino group: The amino group of p-cyanoaniline would first be protected, typically through acetylation with acetic anhydride (B1165640), to form 4-cyanoacetanilide. This directs subsequent electrophilic substitution.
Nitration: The protected aniline is then nitrated to introduce a nitro group at the ortho position to the acetylamino group, yielding N-(4-cyano-2-nitrophenyl)acetamide.
Reduction: The final step is the selective reduction of the nitro group to an amine, affording this compound. This reduction is typically achieved using catalytic hydrogenation or chemical reducing agents like tin(II) chloride in hydrochloric acid.
This multi-step approach allows for precise control over the substitution pattern on the aromatic ring.
Acetylation is a fundamental reaction in the synthesis of the target compound, either for protecting an amino group during a multi-step synthesis or as the final step to introduce the acetyl moiety. The acetylation of an aromatic amine, such as a putative 2,4-diaminobenzonitrile (B3263606) precursor, can be accomplished using various acetylating agents.
Acetyl chloride and acetic anhydride are the
Synthesis of Derivatives and Related Compounds Utilizing this compound as a Building Block
Synthesis of Quinazolinone and Dihydroquinazolinone Derivatives
The 2-amino-4-cyanoaniline scaffold is a versatile precursor for the synthesis of quinazolinones, a class of compounds with significant pharmacological importance. Various transition metal-catalyzed methods have been developed for this transformation.
Ruthenium(II)-Catalyzed Tandem Synthesis: A sustainable protocol utilizes a Ru(II) complex to catalyze the transformation of 2-aminobenzonitriles into quinazolinones using an alcohol-water system. This method is effective with a range of aliphatic alcohols and has been successfully applied to preparative-scale synthesis. rsc.org
Cobalt-Catalyzed Tandem Transformation: An economical approach employs a cobalt salt with a P(CH₂CH₂PPh₂)₃ (PP₃) ligand to synthesize quinazolinones from 2-aminobenzonitriles in an aliphatic alcohol-water medium. acs.org
Copper-Catalyzed Tandem Oxidative Synthesis: An efficient copper-catalyzed process allows for the synthesis of substituted quinazolinones from 2-aminobenzonitriles and benzyl (B1604629) alcohols, using air as the sole oxidant. This method exhibits high functional-group tolerance and provides good to excellent yields. rsc.org
These methods typically involve an initial hydration of the nitrile group to an amide, followed by condensation with an aldehyde (often formed in situ from the alcohol) and subsequent cyclization or oxidative cyclization to yield the final quinazolinone product.
Table 2: Metal-Catalyzed Synthesis of Quinazolinones from 2-Aminobenzonitriles
| Catalyst/Reagents | Co-reactant | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Ru(II) complex | Aliphatic Alcohols/Water | Quinazolinones | Sustainable, good to excellent yields. | rsc.org |
| Cobalt salt / PP₃ ligand | Aliphatic Alcohols/Water | Quinazolinones | Uses inexpensive cobalt catalyst. | acs.org |
| Copper catalyst | Benzyl Alcohols | Substituted Quinazolinones | Uses air as the oxidant, high functional-group tolerance. | rsc.org |
| Palladium catalyst / CO | Aryl Bromides | Quinazolinones | Cascade reaction, easy product isolation. | researchgate.net |
Preparation of Biguanide-Related Structures
Biguanide (B1667054) structures can be synthesized from primary amines through reaction with dicyandiamide. nih.govnih.gov Applying this to 2-amino-4-cyanoaniline, the amino group can act as the nucleophile, attacking one of the nitrile groups of dicyandiamide. This reaction is typically carried out in the presence of an acid, such as hydrochloric acid. nih.gov The resulting product would be a 1-(3-cyano-4-acetylaminophenyl)biguanide derivative. Microwave-assisted synthesis has been shown to be an efficient method for preparing biguanide derivatives from primary amines and dicyandiamide, significantly reducing reaction times. nih.gov
Synthesis of Other Nitrogen-Containing Heterocycles (e.g., Benzimidazoles, Benzoxazoles, Benzothiazoles)
The 2-amino-4-cyanoaniline core can, in principle, be modified to serve as a precursor for other fused heterocyclic systems, although this often requires transformation of the cyano or amino groups or the introduction of other functional groups.
Benzimidazoles: The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. To utilize 2-amino-4-cyanoaniline for this purpose, the cyano group would need to be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, followed by further steps. A more direct, though less common, route for forming benzimidazoles involves the reaction of o-phenylenediamines with nitriles, catalyzed by a copper salt. organic-chemistry.org
Benzoxazoles: The standard synthesis of benzoxazoles requires a 2-aminophenol (B121084) precursor. rsc.orgnih.gov Therefore, to synthesize a benzoxazole (B165842) from 2-amino-4-cyanoaniline, the amino group at the 2-position would need to be converted into a hydroxyl group, which is a non-trivial synthetic transformation. However, 2-aminobenzonitriles have been used to synthesize benzoxazinones via intramolecular condensation, which are structurally related heterocycles. nih.gov
Benzothiazoles: The synthesis of benzothiazoles typically starts from a 2-aminothiophenol, which undergoes condensation with various electrophiles. organic-chemistry.orgnih.gov Similar to benzoxazoles, forming a benzothiazole (B30560) from 2-amino-4-cyanoaniline would necessitate the conversion of the amino group to a thiol, or the introduction of a sulfur source in a cyclization reaction. For example, some methods involve the reaction of anilines with potassium thiocyanate (B1210189) in the presence of an oxidizing agent like bromine to form 2-aminobenzothiazoles, though this is most effective for 4-substituted anilines. nih.gov
Functional Group Transformations and Interconversions
The chemical versatility of this compound, also known as N-(2-amino-5-cyanophenyl)acetamide, stems from the presence of three distinct functional groups: an acetylated amino group (acetamide), a primary amino group, and a cyano (nitrile) group. These functionalities provide multiple reactive sites for a variety of chemical transformations, allowing for the strategic synthesis of more complex molecules and heterocyclic systems. The interplay and selective manipulation of these groups are central to its utility as a synthetic intermediate.
The primary amino group, positioned ortho to the acetamido group, and the electronically influential cyano group at the para position, create a unique chemical environment that dictates the regioselectivity and reactivity of the molecule. Functional group interconversions can be broadly categorized into transformations involving the amino groups and those targeting the nitrile functionality.
Transformations of the Amino and Acetamido Groups
The presence of both a primary amine and an acetamide (B32628) on the same aromatic ring allows for differential reactivity. The primary amino group is a key site for diazotization and subsequent coupling reactions, as well as for the construction of heterocyclic rings.
One of the fundamental transformations is the hydrolysis of the acetyl group to regenerate the corresponding diamine. This reaction is typically carried out under acidic or basic conditions, although acidic conditions are often preferred to avoid potential side reactions with the nitrile group.
| Reaction | Reagents and Conditions | Product | Reference |
| Deacetylation | Dilute HCl, heat | 4-amino-3-aminobenzonitrile | General Knowledge |
The primary amino group can readily undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be subjected to a variety of Sandmeyer-type reactions to introduce a range of substituents in place of the amino group.
| Reaction | Reagents and Conditions | Intermediate/Product | Reference |
| Diazotization | NaNO₂, HCl, 0-5 °C | 2-Acetamido-4-cyanobenzenediazonium chloride | General Knowledge |
| Sandmeyer (Halogenation) | CuCl/HCl or CuBr/HBr | N-(2-chloro-5-cyanophenyl)acetamide or N-(2-bromo-5-cyanophenyl)acetamide | General Knowledge |
| Sandmeyer (Hydroxylation) | H₂O, heat | N-(2-hydroxy-5-cyanophenyl)acetamide | General Knowledge |
Furthermore, the vicinal arrangement of the amino and acetamido groups is conducive to cyclization reactions to form five- or six-membered heterocyclic rings. For instance, treatment with appropriate reagents can lead to the formation of benzimidazole (B57391) derivatives, which are of significant interest in medicinal chemistry.
Transformations of the Cyano Group
The nitrile group in this compound is a valuable functional handle that can be converted into several other important chemical entities, including carboxylic acids, amides, and amines.
Hydrolysis of the nitrile group is a common transformation. Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid. Milder conditions can sometimes be employed to stop the reaction at the intermediate amide stage.
| Reaction | Reagents and Conditions | Product | Reference |
| Nitrile Hydrolysis (to Carboxylic Acid) | H₂SO₄ (aq), heat | 4-Acetamido-3-aminobenzoic acid | |
| Nitrile Hydrolysis (to Amide) | H₂O₂, base | 4-Acetamido-3-aminobenzamide |
The reduction of the nitrile group provides a route to primary amines. This transformation can be achieved using various reducing agents, with catalytic hydrogenation or metal hydrides being the most common methods.
| Reaction | Reagents and Conditions | Product | Reference |
| Nitrile Reduction | H₂, Raney Ni or PtO₂ | N-(2-amino-5-(aminomethyl)phenyl)acetamide | |
| Nitrile Reduction | LiAlH₄, then H₂O | N-(2-amino-5-(aminomethyl)phenyl)acetamide |
The cyano group can also participate in cycloaddition reactions, particularly with azides, to form tetrazole rings, which are considered bioisosteres of carboxylic acids in drug design.
| Reaction | Reagents and Conditions | Product | Reference |
| [3+2] Cycloaddition | Sodium azide, Lewis acid (e.g., ZnCl₂) | N-(2-amino-5-(1H-tetrazol-5-yl)phenyl)acetamide | General Knowledge |
The strategic and selective manipulation of the functional groups in this compound underscores its importance as a versatile building block in the synthesis of a wide array of complex organic molecules. The ability to perform these transformations allows for the generation of diverse chemical scaffolds for various applications.
Mechanistic Investigations of Annulation Reactions
Annulation reactions are key processes for constructing cyclic molecules. mdpi.com For derivatives of this compound, these reactions are pivotal in forming quinazoline (B50416) and related heterocyclic frameworks. mdpi.com The mechanisms often involve a sequence of protonation, nucleophilic attack, cyclization, and aromatization. mdpi.commdpi.com
In acid-mediated reactions, protonation plays a crucial role in activating the reactants. For instance, in the [4+2] annulation reaction between N-benzyl cyanamides and 2-aminobenzonitriles (a related precursor to this compound), the process is initiated by the protonation of the N-benzyl cyanamide (B42294) under acidic conditions. mdpi.com This protonation increases the electrophilic character of the cyanamide carbon, making it susceptible to nucleophilic attack. mdpi.com This electrophilic activation is a critical first step that facilitates the subsequent formation of new bonds. mdpi.com Similarly, in other cyclization reactions, the activation of a cyano group or a carbonyl group through protonation or coordination to a Lewis acid is a common strategy to initiate the reaction cascade. nih.govbeilstein-journals.org
Following the initial activation and intermolecular reaction, intramolecular cyclization is a defining step in the formation of the heterocyclic ring. In the synthesis of 2-amino-4-iminoquinazolines, the amino group of 2-aminobenzonitrile (B23959) attacks the activated cyanamide to form an amidine intermediate. mdpi.com This intermediate then undergoes intramolecular cyclization through a nucleophilic addition mechanism to form the quinazoline ring. mdpi.com
Other examples include:
The synthesis of 4-aminoquinoline-2-ones from 2-cyanophenylamide derivatives, which proceeds via an intramolecular cyclization. rsc.org
The formation of indolo[3,2-c]quinolinone, where the reaction begins with the intramolecular addition of an acetamide enolate to a nitrile group. acs.org
The reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides, where an amidine intermediate is proposed to spontaneously cyclize to form a quinazoline ring. mdpi.com
The final step in many of these reaction pathways is aromatization, which drives the reaction to completion by forming a stable aromatic heterocyclic system. After the intramolecular cyclization step forms a non-aromatic or partially aromatic intermediate, a molecule is often eliminated to achieve full aromaticity. mdpi.com For example, in the synthesis of 2-aminoquinazolines from 2-amino aryl ketones, the cyclized intermediate eliminates a molecule of water (H₂O) to form the stable, aromatic quinazoline product. mdpi.com In the formation of 2-amino-4-iminoquinazolines, the final product is achieved through intramolecular isomerization of the cyclized intermediate. mdpi.com
Studies of Cyclization Reactions Leading to Fused Systems
This compound and its derivatives are valuable precursors for synthesizing fused polycyclic heterocyclic systems. These complex structures often exhibit significant biological activity. rsc.org
A key strategy involves tandem reactions where multiple bonds are formed in a single sequence. For example, a tandem reaction has been developed to synthesize indolo[3,2-c]quinolinone, a structurally complex analogue of benzofuroquinolinone. acs.org This reaction starts with 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamide and proceeds through an initial intramolecular addition of the acetamide enolate to the nitrile. acs.org This forms a 4-aminoquinolinone intermediate, which then undergoes a copper(I)-catalyzed N-arylation to produce the final fused indolo[3,2-c]quinolinone system. acs.org Similarly, intramolecular cyclization of 2-cyanophenylamide derivatives is a known route to produce 4-aminoquinoline-2-ones. rsc.org These methods highlight the utility of intramolecular cyclizations in building complex, fused heterocyclic scaffolds from cyano-substituted anilines. rsc.orgacs.org
Analysis of Reactive Intermediates (e.g., Amidine Intermediates, Nitrenium Ions in Related Aromatic Amines)
The formation and reactivity of transient intermediates are central to the mechanisms of these reactions. beilstein-journals.org
Amidine Intermediates: Amidine structures are common intermediates in the synthesis of nitrogen-containing heterocycles from cyano-substituted anilines. nih.govsemanticscholar.org In the acid-mediated reaction of 2-aminobenzonitrile with N-benzyl cyanamide, an amidine intermediate is formed when the amino group attacks the protonated cyanamide. mdpi.com This intermediate is crucial as it contains the necessary functionality for the subsequent intramolecular cyclization to form the quinazoline ring. mdpi.com The conversion of a nitrile group into an amidine is also a key step in the synthesis of various other heterocyclic systems. manchester.ac.uk For instance, the reaction of 2-amino-N′-arylbenzamidines to form 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles proceeds through the cyclization of the pre-formed amidine structure. acs.org
Nitrenium Ions: While not directly observed for this compound in the provided sources, nitrenium ions are known reactive intermediates in reactions of other aromatic amines. beilstein-journals.org These highly electrophilic species can be generated from N-arylhydroxylamines under acidic conditions and can participate in rearrangement and cyclization reactions. beilstein-journals.org The study of such intermediates in related systems provides a framework for understanding potential alternative or side-reaction pathways in the chemistry of aromatic amines like this compound.
Influence of Substituent Effects on Reaction Selectivity and Yield
The nature and position of substituents on the aromatic rings of the reactants have a profound impact on reaction outcomes, including selectivity and yield.
In the synthesis of 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles from 2-amino-N′-arylbenzamidines, the electronic properties of the N-aryl group significantly affect the reaction yield. acs.org
As shown in the table, neutral or electron-donating substituents on the N-aryl group result in higher yields, while electron-withdrawing groups lead to lower yields. acs.org This suggests that the nucleophilicity of the amidine nitrogen involved in the cyclization step is important for the reaction's efficiency. acs.org
Conversely, in some reactions, electron-withdrawing groups can be beneficial. The reaction of 4-cyanoaniline to form a 2-aminocyclobutanone adduct proceeded, albeit in low yield, whereas reactions with the more basic aniline and N-methyl aniline failed entirely under acidic conditions, likely due to protonation of the nucleophile. luc.edu In a nickel-catalyzed intramolecular cyclization, an acetyl-substituted aniline derivative (related to this compound) was unable to produce the desired product, indicating that the electron-withdrawing nature of the acetyl group can hinder certain reaction pathways. rsc.org Similarly, a palladium-catalyzed carbonylative cyclization failed to proceed with the electron-poor 4-cyanoaniline. acs.org
The following table summarizes the yields for the synthesis of 3-benzyl-4-imino-3,4-dihydroquinazolin-2-amine derivatives from various substituted 2-aminobenzonitriles, demonstrating the tolerance for different substituents. mdpi.com
These findings collectively show that substituent effects are a critical consideration in designing synthetic routes, as they can be manipulated to control reaction selectivity and optimize yields. acs.orgluc.edursc.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of molecules structurally related to Acetyl-2-amino-4-cyanoaniline. These computational approaches allow for a detailed examination of molecular properties that are often challenging to probe experimentally.
Density Functional Theory (DFT) Applications for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For organic molecules, DFT calculations are frequently employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. A common approach involves using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model the molecule's electronic and structural properties. The process ensures that the final geometry corresponds to a true energy minimum by confirming the absence of imaginary vibrational frequencies.
Analysis of Electronic Descriptors (e.g., Partial Atomic Charges, HOMO/LUMO Energies)
Understanding the electronic properties of a molecule is crucial for predicting its reactivity and interaction with other molecules. Quantum chemical calculations provide access to a range of electronic descriptors.
Partial Atomic Charges: Methods like Mulliken population analysis are used to calculate the partial charge distribution on each atom within the molecule. This information helps in identifying nucleophilic and electrophilic centers, which are key to understanding reaction mechanisms.
HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally implies higher reactivity. These energies are vital in understanding charge transfer processes within the molecule.
Below is a table showcasing typical electronic descriptors that can be calculated for a molecule like this compound using DFT.
| Electronic Descriptor | Description | Typical Application |
| Partial Atomic Charges | Distribution of electron density among the atoms in the molecule. | Identifying reactive sites for nucleophilic or electrophilic attack. |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Predicting reactivity in electrophilic reactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Predicting reactivity in nucleophilic reactions. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of molecular stability and reactivity. |
Prediction of Reaction Energetics and Transition States (e.g., Gibbs Free Energies)
Computational chemistry plays a pivotal role in mapping out reaction pathways and understanding the feasibility of chemical transformations. By calculating the Gibbs free energies of reactants, products, and transition states, chemists can predict the spontaneity and activation energy of a reaction. This is essential for elucidating reaction mechanisms. For instance, in multi-step syntheses, identifying the rate-determining step through transition state analysis can guide the optimization of reaction conditions.
Solvent Effect Simulations (e.g., COSMO, SMD models)
Reactions are typically carried out in a solvent, which can significantly influence their outcome. Solvent effect simulations are used to model the interaction between the solute molecule and the solvent environment. Models like the Conductor-like Screening Model (COSMO) and the Solvation Model based on Density (SMD) are implicit solvation models that treat the solvent as a continuous medium with specific dielectric properties. These simulations are crucial for obtaining more accurate predictions of reaction energies and molecular properties in solution, as they account for the stabilization or destabilization of different species by the solvent.
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on molecular behavior.
Conformational Analysis and Molecular Dynamics
While quantum chemical calculations can identify the lowest energy conformation, molecules are not static and can exist in various shapes or conformations.
Conformational Analysis: This involves systematically exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The goal is to identify all stable conformers and their relative energies, providing a more complete picture of the molecule's structural landscape.
Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved view of molecular motion. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time. This allows for the study of dynamic processes such as conformational changes, molecular vibrations, and interactions with other molecules. Such simulations are invaluable for understanding how a molecule behaves in a realistic environment, for example, in solution or when interacting with a biological target.
Rational Design of Synthetic Pathways
The rational design of synthetic pathways for complex organic molecules like this compound leverages computational chemistry to predict reaction outcomes, optimize reaction conditions, and identify the most efficient synthetic routes. This approach minimizes trial-and-error experimentation, saving time and resources. Theoretical models can be employed to evaluate the thermodynamic and kinetic feasibility of various potential synthetic steps.
For instance, Density Functional Theory (DFT) calculations can be utilized to model the electronic structure of reactants, intermediates, and transition states. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of reaction feasibility. By comparing different proposed pathways, chemists can select the one with the most favorable energetic profile.
Table 1: Hypothetical Comparison of Two Synthetic Routes for this compound using Computational Data
| Parameter | Synthetic Route A | Synthetic Route B |
| Starting Materials | 4-amino-3-nitrobenzonitrile | 2-amino-4-cyanophenylboronic acid |
| Key Reaction Step | Acetylation followed by reduction | Palladium-catalyzed amination |
| Calculated Overall Yield (%) | 65 | 80 |
| Predicted Number of Steps | 4 | 3 |
| Calculated Energy Barrier of Rate-Determining Step (kcal/mol) | 25 | 18 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of computational chemistry in rational drug design.
Chemometric Analysis for Structure-Reactivity Relationships
Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. In the context of this compound, chemometric analysis can establish quantitative structure-reactivity relationships (QSRR), which correlate the molecular structure of the compound and its derivatives with their chemical reactivity.
By generating a dataset of structurally related compounds and their experimentally or computationally determined reactivity parameters (e.g., reaction rates, equilibrium constants), multivariate analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied. These methods help to identify the key molecular descriptors (e.g., electronic, steric, and topological properties) that govern the reactivity of this class of compounds.
These QSRR models can then be used to predict the reactivity of new, unsynthesized derivatives of this compound, guiding the design of molecules with desired reactivity profiles for specific applications.
Table 2: Key Molecular Descriptors for Chemometric Analysis of this compound Derivatives
| Molecular Descriptor | Description | Potential Influence on Reactivity |
| Hammett Constant (σ) | A measure of the electronic effect of substituents on the aromatic ring. | Influences the nucleophilicity/electrophilicity of the amino and cyano groups. |
| Steric Parameter (Es) | Quantifies the steric bulk of substituents. | Can affect the accessibility of reactive sites. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Relates to the compound's hydrophobicity and can influence reaction kinetics in different solvent systems. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Key indicators of electron-donating and accepting abilities, crucial for predicting reaction pathways. |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Molecular Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR have been employed to characterize Acetyl-2-amino-4-cyanoaniline and related structures, providing insights into the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum, the chemical shifts (δ) of protons are indicative of their local electronic environment. For instance, in a related compound, N-(2-cyanophenyl)-N-(1H-indol-3-ylmethyl)acetamide, the protons of the methyl group of the acetyl moiety appear as a singlet, while the methylene (B1212753) protons may appear as diastereotopic, resonating at different frequencies with a characteristic geminal coupling constant. redalyc.org Aromatic protons typically resonate in the downfield region of the spectrum. redalyc.org
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group in N-(2-cyanophenyl)-N-(1H-indol-3-ylmethyl)acetamide, for example, shows a characteristic signal around 168 ppm. redalyc.org The signals for the methyl and methylene carbons also appear at distinct chemical shifts. redalyc.org The assignment of peaks in both ¹H and ¹³C NMR spectra is often supported by two-dimensional techniques such as COSY, HSQC, and HMBC experiments. researchgate.net
Detailed NMR data for closely related aminobenzonitrile derivatives further illustrates the power of this technique. For example, the ¹H NMR spectrum of 4-((2-methoxyphenyl) amino) benzoate (B1203000) shows distinct signals for the methoxy (B1213986) protons and the aromatic protons, with coupling constants that help to assign their relative positions. rsc.org Similarly, the ¹³C NMR spectrum provides a complete map of the carbon framework. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Related Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|
| N-(2-cyanophenyl)-N-(1H-indol-3-ylmethyl)acetamide | ¹³C | 168 (C=O), 39.3 (CH₂), 23.9 (CH₃) |
| 4-((2-methoxyphenyl) amino) benzoate | ¹H | 7.92 (d, J = 8.6 Hz, 2H), 7.34 (t, J = 7.8 Hz, 2H), 7.17 (d, J = 7.8 Hz, 2H), 7.07 (t, J = 7.3 Hz, 1H), 6.99 (d, J = 8.6 Hz, 2H), 6.11 (s, 1H), 3.88 (s, 3H) |
Mass Spectrometry (HRMS, ESI-MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. mdpi.comajol.info
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of organic molecules, allowing for the determination of the molecular ion peak ([M+H]⁺ or [M-H]⁻). rsc.orgmdpi.comajol.info For example, the HRMS (ESI) analysis of N-(4-methoxybenzyl)-4-methylquinazolin-2-amine, a related quinazoline (B50416) derivative, showed a calculated m/z for [M+H]⁺ of 280.1450, with the found value being 280.1452, confirming the molecular formula C₁₇H₁₈N₃O. mdpi.com
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable information about the structure of the molecule by breaking it down into smaller, charged fragments. The fragmentation pattern of N-(2-cyanophenyl)-N-(1H-indol-3-ylmethyl)acetamide, for instance, shows a loss of an acetyl group (43 units), generating a mass spectrum identical to that of the corresponding unacetylated amine. scispace.com This type of fragmentation is characteristic and aids in structural elucidation. In some cases, unexpected fragmentation patterns can be observed, such as the loss of formaldehyde, which has been noted in the analysis of related compounds. nih.gov
Table 2: HRMS Data for Related Compounds
| Compound | Ion | Calculated m/z | Found m/z | Molecular Formula |
|---|---|---|---|---|
| N-(4-methoxybenzyl)-4-methylquinazolin-2-amine | [M+H]⁺ | 280.1450 | 280.1452 | C₁₇H₁₈N₃O |
| 2-Acetyl-3-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one | [M+H]⁺ | 359.0627 | 359.0390 | C₁₇H₁₅BrN₂O |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present in the molecule.
The IR spectrum of a molecule containing an acetyl group will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1750 cm⁻¹. acs.orgbeilstein-journals.org For instance, the IR spectrum of N-(2-cyanophenyl)-N-(1H-indol-3-ylmethyl)acetamide displays a carbonyl band at 1704 cm⁻¹. scispace.com The N-H stretching vibrations of the amino group in anilines generally appear in the region of 3100-3400 cm⁻¹. beilstein-journals.orgcdnsciencepub.com The cyano group (C≡N) exhibits a sharp absorption band around 2222-2230 cm⁻¹. redalyc.org
Raman spectroscopy provides complementary information. For example, in the Raman spectrum of Nγ-acetyl-L-2,4-aminobutyric acid, the most intense peaks are observed in the fingerprint region (400-1700 cm⁻¹) and in the higher wavenumber region corresponding to C-H stretching. researchgate.net Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used to aid in the assignment of vibrational frequencies observed in experimental IR and Raman spectra. nih.gov
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3100 - 3400 |
| Cyano (C≡N) | Stretch | 2222 - 2230 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the electronic structure of the compound.
Compounds with aromatic rings and conjugated systems, such as this compound, are expected to show strong UV absorption. Neutral biguanide (B1667054), for example, exhibits a maximum absorption at 234 nm, which is attributed to a π-π* transition. beilstein-journals.org The UV-Vis spectrum of 2-(4-Cyanophenylamino) acetic acid has been studied to understand the electronic transitions within the molecule. nih.gov The specific λmax values for this compound would depend on the solvent and the specific electronic transitions possible within its structure. For a related compound, a yellow solid, UV-vis analysis in 95% ethanol (B145695) revealed absorption maxima at 426, 411, and 256 nm. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
While the specific crystal structure of this compound is not detailed in the provided search results, the crystal structures of related compounds have been determined. For example, the structure of 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile has been confirmed by single-crystal X-ray diffraction. acs.org Such studies are crucial for understanding the intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules in the crystal lattice.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula and, in conjunction with molecular weight determination from mass spectrometry, the molecular formula of a newly synthesized compound. ajol.info
The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. For example, for 4,5-diphenyl-1H-imidazol-2-phenylquinazoline, the calculated elemental analysis was C (79.54%), H (4.64%), and N (12.88%), which matched well with the found values of C (79.52%), H (4.62%), and N (12.86%). ajol.info This close agreement provides strong evidence for the assigned molecular formula.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(2-cyanophenyl)-N-(1H-indol-3-ylmethyl)acetamide |
| 4-((2-methoxyphenyl) amino) benzoate |
| N-(4-methoxybenzyl)-4-methylquinazolin-2-amine |
| 2-Acetyl-3-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one |
| 4,5-diphenyl-1H-imidazol-2-phenylquinazoline |
| Nγ-acetyl-L-2,4-aminobutyric acid |
| 2-(4-Cyanophenylamino) acetic acid |
| 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile |
Chemical Reactivity and Transformation Pathways
Reactions at the Primary Amine Group
The primary amine group in an aromatic ring is a versatile functional group that can undergo several types of reactions.
Acylation: The primary amine can react with acylating agents like acid chlorides and anhydrides in a nucleophilic substitution reaction. sundarbanmahavidyalaya.inbyjus.com This process, known as acylation, results in the formation of an amide. sundarbanmahavidyalaya.in The reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. byjus.com For instance, reacting an aromatic amine with acetic anhydride (B1165640) can yield an acetylated product. ijcrt.org
Alkylation: Primary aromatic amines can be N-alkylated to form secondary amines. This can be achieved using various alkylating agents such as alcohols in the presence of a catalyst, like a ruthenium complex, under mild conditions. rsc.orgnih.gov Another method involves the use of alkyl carbonates over a zeolite catalyst, which offers high selectivity for mono-N-alkylation. unive.itorganic-chemistry.org However, direct alkylation with alkyl halides can lead to a mixture of products due to polyalkylation. jove.com
Diazotization: The primary aromatic amine can react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C), to form a diazonium salt. wikipedia.orgacs.org This reaction is known as diazotization. wikipedia.org The resulting diazonium salts are highly useful intermediates that can be converted into a wide range of functional groups through Sandmeyer reactions, such as hydroxyl, cyanide, or halide groups. wikipedia.org The rate of diazotization is influenced by substituents on the aniline (B41778) ring. acs.orgrsc.org
Table 1: Reactions at the Primary Amine Group
| Reaction | Reagents | Product Type | Reference |
|---|---|---|---|
| Acylation | Acid chlorides, Anhydrides | Amide | sundarbanmahavidyalaya.inbyjus.com |
| Alkylation | Alcohols with Ru catalyst, Alkyl carbonates | Secondary Amine | rsc.orgnih.govunive.itorganic-chemistry.org |
| Diazotization | NaNO₂, Strong Acid (e.g., HCl) | Diazonium Salt | wikipedia.orgacs.org |
Reactivity of the Nitrile Functionality (e.g., towards nucleophiles, reduction, hydrolysis)
The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations.
Hydrolysis: Aromatic nitriles can be hydrolyzed to form either amides or carboxylic acids, depending on the reaction conditions. numberanalytics.comnumberanalytics.comnumberanalytics.comsavemyexams.com This reaction can be catalyzed by either acid or base. numberanalytics.comorganicchemistrytutor.com Acid-catalyzed hydrolysis involves protonation of the nitrile, making it more susceptible to nucleophilic attack by water, which typically leads to a carboxylic acid. organicchemistrytutor.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, and can yield either an amide or a carboxylic acid depending on the conditions. organicchemistrytutor.com Electron-donating groups on the aromatic ring can facilitate acid-catalyzed hydrolysis, while electron-withdrawing groups tend to accelerate base-catalyzed hydrolysis. numberanalytics.com
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). wikipedia.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), diisopropylaminoborane, and catalytic hydrogenation using catalysts like Raney nickel or palladium. wikipedia.orgorganic-chemistry.orglibretexts.org The reduction of aromatic nitriles to primary amines is a key synthetic route. thalesnano.com The presence of electron-withdrawing groups on the aromatic ring can facilitate the reduction. nih.govacs.org
Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. libretexts.orgwikipedia.org For example, Grignard reagents can add to the nitrile to form an intermediate imine, which can then be hydrolyzed to a ketone. wikipedia.orgnih.govlibretexts.org Other nucleophiles such as amines, alcohols, and thiols can also react with aromatic nitriles to form products like amidines, imidates, and thioimidates. numberanalytics.com
Table 2: Reactivity of the Nitrile Functionality
| Reaction | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Hydrolysis | Acid or Base, H₂O | Amide or Carboxylic Acid | numberanalytics.comnumberanalytics.comnumberanalytics.comsavemyexams.comorganicchemistrytutor.com |
| Reduction | LiAlH₄, Catalytic Hydrogenation | Primary Amine | wikipedia.orgorganic-chemistry.orglibretexts.orgthalesnano.comacs.org |
| Nucleophilic Addition | Grignard Reagents, Amines, Alcohols | Ketone, Amidine, Imidate | numberanalytics.comwikipedia.orgnih.govlibretexts.org |
Transformations Involving the Acetyl Moiety
The acetyl group (-COCH₃) also offers avenues for chemical transformations.
Hydrolysis: The N-acetyl group can be removed through hydrolysis, typically under acidic or basic conditions, to regenerate the primary amine. nih.govysu.ammsu.edu This deacetylation is a common strategy in organic synthesis to deprotect an amine group. ucalgary.ca The rate of hydrolysis can be influenced by the reaction time and the concentration of the acid or base used. nih.gov
Reactions of the Keto Group: The carbonyl group of the acetyl moiety can undergo various reactions characteristic of ketones. ichem.md For example, it can be reduced to a secondary alcohol.
Reactions of the Methyl Group: The methyl group of the acetyl moiety can also be functionalized. For instance, it can undergo halogenation at the α-position. ichem.md
Table 3: Transformations Involving the Acetyl Moiety
| Reaction | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Hydrolysis (Deacetylation) | Acid or Base, H₂O | Primary Amine | nih.govysu.ammsu.eduucalgary.ca |
| Reduction of Keto Group | Reducing Agents | Secondary Alcohol | ichem.md |
| α-Halogenation of Methyl Group | Halogenating Agents | α-Halo Ketone | ichem.md |
Aromatic Ring Functionalization and Substitutions
The substituents already present on the benzene (B151609) ring of "Acetyl-2-amino-4-cyanoaniline" will direct the position of any further electrophilic aromatic substitution reactions. uomustansiriyah.edu.iqopenstax.org
The directing effects of the substituents are crucial:
Amino Group (-NH₂): This is a strongly activating group and an ortho-, para-director. masterorganicchemistry.comulethbridge.cawikipedia.org It increases the electron density of the ring, making it more susceptible to electrophilic attack. wikipedia.org
Acetyl Group (-COCH₃): This is a deactivating group and a meta-director. libretexts.orgvedantu.comscribd.com
Nitrile Group (-CN): This is also a deactivating group and a meta-director. vedantu.comfiveable.melibretexts.org
In "this compound," the powerful activating and ortho-, para-directing effect of the amino group will likely dominate. However, the presence of two deactivating groups will make the ring less reactive than aniline itself. openstax.org The positions ortho and para to the amino group are positions 1, 3, and 5. Position 1 is occupied by the acetyl group, and position 3 is available for substitution. Position 5 is also available. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to the strongly activating amino group, which are not already substituted.
To control the reactivity and achieve specific substitution patterns, the highly activating amino group is often "protected" by converting it to an N-acyl derivative, such as an amide. ucalgary.ca This lessens its activating strength and can lead to more selective substitution. msu.eduucalgary.ca The protecting group can be removed later by hydrolysis. ucalgary.ca
Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Effect | Reference |
|---|---|---|---|
| -NH₂ (Amino) | Activating | Ortho, Para | masterorganicchemistry.comulethbridge.cawikipedia.org |
| -COCH₃ (Acetyl) | Deactivating | Meta | libretexts.orgvedantu.comscribd.com |
| -CN (Nitrile) | Deactivating | Meta | vedantu.comfiveable.melibretexts.org |
Applications As a Key Intermediate in Complex Molecule Synthesis
Precursor for Advanced Quinazoline (B50416) Derivatives
The quinazoline scaffold is a core structure in numerous pharmacologically active compounds. Acetyl-2-amino-4-cyanoaniline serves as a key building block for synthesizing substituted quinazolines, such as 2-aminoquinazolines and 2-amino-4-iminoquinazolines, through controlled cyclization reactions.
The synthesis of 2-aminoquinazoline (B112073) derivatives can be achieved through methods like the acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones. mdpi.comresearchgate.net While these methods often start from 2-aminoaryl ketones or 2-aminobenzonitriles, the acetyl group in this compound can act as a directing group or a protecting group that can be hydrolyzed to yield the necessary 2-amino functionality for subsequent cyclization. The presence of the cyano group is also crucial, as it can participate in the cyclization to form the quinazoline ring.
For instance, 2-aminobenzonitriles are known to react with N-benzyl cyanamides to produce 2-amino-4-iminoquinazolines. mdpi.comresearchgate.net The reaction proceeds via an acid-mediated [4+2] annulation, demonstrating high yields and accommodating a wide range of substrates. mdpi.comresearchgate.net The acetyl group in this compound can be readily hydrolyzed under acidic or basic conditions to generate the parent 2-amino-4-cyanoaniline, which can then undergo such cyclization reactions.
Furthermore, multi-component reactions provide a one-pot synthesis route to highly substituted quinazolines. A notable example is the microwave-assisted, solvent-free reaction of 2-aminobenzonitrile (B23959), orthoesters, and ammonium (B1175870) acetate (B1210297) to yield 2-alkyl-4-aminoquinazolines. researchgate.net This highlights the utility of the 2-aminobenzonitrile core, which is readily accessible from this compound, in constructing complex nitrogen-containing heterocycles.
Below is a table summarizing representative synthetic routes to quinazoline derivatives where intermediates structurally related to this compound are employed.
| Starting Material Class | Reagents | Product Type | Key Features |
| 2-Aminoaryl ketones | N-Benzyl cyanamides, HCl | 2-Aminoquinazolines | Acid-mediated [4+2] annulation, good functional group tolerance. mdpi.comresearchgate.net |
| 2-Aminobenzonitriles | N-Benzyl cyanamides, HCl | 2-Amino-4-iminoquinazolines | Forms the iminoquinazoline structure, proceeds with high yields. mdpi.comresearchgate.net |
| 2-Aminobenzonitrile | Orthoesters, Ammonium Acetate | 2-Alkyl-4-aminoquinazolines | One-pot, three-component, microwave-assisted, solvent-free synthesis. researchgate.net |
| N-Chloroacetylanthranilic acid derivatives | Potassium thiocyanate (B1210189) | 2-Alkylthio-quinazolines | Versatile method for introducing alkylthio groups at the 2-position. clockss.org |
Intermediacy in the Synthesis of Diverse Heterocyclic Systems
The strategic placement of functional groups in this compound makes it an ideal precursor for a range of other heterocyclic systems beyond quinazolines, including fluorenones, acridines, and indazoles. These scaffolds are prevalent in materials science and are investigated for their electronic and photophysical properties.
Fluorenones and Acridines: The synthesis of fluorenones and acridines often involves precursors like 2-aminobenzophenones or related structures. nih.govresearchgate.net this compound can be envisioned as a precursor to these molecules. For example, the cyano group can be hydrolyzed to a carboxylic acid or converted to a ketone functionality, which can then undergo intramolecular cyclization reactions. The synthesis of acridines has been reported from o-cyanoanilines via tandem cyclization reactions with diaryliodonium salts catalyzed by copper. researchgate.net Similarly, 2-phenylamino benzophenones can be cyclized to acridines using BF3•Et2O. researchgate.net
Indazoles: Indazoles are another important class of nitrogen-containing heterocycles with significant biological activity. mdpi.com The synthesis of indazoles can be achieved from various precursors, including o-aminobenzonitriles. mdpi.com For example, the cyclization of ketimines derived from o-aminobenzonitriles using a copper(II) acetate-mediated N-N bond formation with oxygen as the oxidant provides an efficient route to 1H-indazoles. mdpi.com The acetylated amino group in this compound could influence the regioselectivity of such cyclizations or could be removed to facilitate the desired transformation. Another approach involves the [3+2] dipolar cycloaddition of sydnones with arynes to produce 2H-indazoles. nih.gov
The table below outlines general synthetic strategies for these heterocyclic systems where derivatives of this compound could serve as key intermediates.
| Target Heterocycle | Precursor Class | Synthetic Strategy | Relevance of this compound |
| Fluorenones | 2-Aminobenzophenones | Intramolecular cyclization | Can be converted to a benzophenone (B1666685) derivative. nih.gov |
| Acridines | o-Cyanoanilines | Tandem cyclization with diaryliodonium salts (Cu-catalyzed). researchgate.net | The core structure is an o-cyanoaniline. |
| Indazoles | o-Aminobenzonitriles | Cyclization of derived ketimines via N-N bond formation. mdpi.com | The core structure is an o-aminobenzonitrile. |
| 2H-Indazoles | Arynes and Sydnones | [3+2] Dipolar cycloaddition | Can be a precursor to the aryne component. nih.gov |
Contribution to the Synthesis of Nitrogen-Rich Compounds
The high nitrogen content of this compound, due to its two amino groups and a cyano group, makes it a valuable starting material for the synthesis of nitrogen-rich compounds. These compounds are of interest for their potential as energetic materials and as ligands in coordination chemistry. nih.gov This includes the synthesis of polycyclic aromatic compounds containing multiple nitrogen atoms.
The development of new synthetic routes to polycyclic aromatic compounds (PACs) is a topic of ongoing research. researchgate.netnih.gov One-pot strategies, often under microwave irradiation, have been developed for the efficient synthesis of these complex structures. researchgate.net The reactive sites on this compound allow for its incorporation into larger, fused-ring systems. For instance, the amino and cyano groups can participate in annulation reactions to build additional heterocyclic rings onto the aniline (B41778) core.
Synthetic strategies toward nitrogen-rich energetic compounds often utilize building blocks like cyanofurazan and cyanofuroxan. nih.gov While not a direct derivative, the synthetic principles of using cyano and amino-functionalized aromatics are transferable. The reactivity of the cyano group, for example, in cyclization reactions to form triazole or other nitrogen-rich rings, is a key step in many of these syntheses. nih.gov
The versatility of this compound as a precursor is summarized in the table below, highlighting its potential in creating nitrogen-dense molecular frameworks.
| Compound Class | Synthetic Approach | Role of this compound |
| Polycyclic Aromatic Compounds | One-pot annulation reactions | Serves as a nitrogen-containing building block for fused systems. researchgate.net |
| Nitrogen-Rich Heterocycles | Cyclization involving cyano and amino groups | The cyano and amino functionalities are key for forming rings like triazoles. nih.gov |
Emerging Research Directions and Future Perspectives
Development of Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For the synthesis of "Acetyl-2-amino-4-cyanoaniline" and its precursors, researchers are increasingly turning to sustainable practices such as microwave-assisted synthesis and the use of green solvents.
Green Solvents: Traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. The exploration of green solvents, such as ionic liquids, supercritical fluids (like CO2), and bio-based solvents (e.g., ethanol (B145695), 2-methyltetrahydrofuran), offers a more sustainable alternative. These solvents can lead to improved reaction outcomes and simplify purification processes, all while minimizing the environmental footprint of the synthesis. The solubility and reactivity of "this compound" and its intermediates in various green solvents are active areas of investigation.
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of efficient chemical synthesis. The future of "this compound" production will likely involve the use of novel catalytic systems designed for superior performance.
The focus is on developing catalysts that offer:
High Efficiency: Catalysts that can facilitate the desired chemical transformations at very low loadings, thereby reducing cost and waste.
High Selectivity: The ability to direct the reaction to form the desired product ("this compound") with minimal formation of isomers or other byproducts. This is particularly crucial in multi-step syntheses where purification can be challenging.
Reusability: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times is a key aspect of sustainable chemistry.
Research in this area includes the investigation of transition metal catalysts (e.g., palladium, copper, nickel) supported on various materials, as well as organocatalysts, which are metal-free and often more environmentally friendly.
Integration of High-Throughput Screening and Automated Synthesis Platforms
To accelerate the discovery of optimal reaction conditions and novel catalysts, researchers are increasingly employing high-throughput screening (HTS) and automated synthesis platforms. These technologies allow for the rapid execution and analysis of a large number of experiments in parallel.
By systematically varying parameters such as catalysts, solvents, temperatures, and reactant ratios, HTS can quickly identify the most promising conditions for the synthesis of "this compound." Automated synthesis platforms can then be used to scale up the optimized reactions, ensuring reproducibility and freeing up researchers for more complex tasks. This integrated approach significantly shortens the development timeline for new and improved synthetic methods.
Advanced Analytical Techniques for Reaction Monitoring and Product Characterization
A deep understanding of reaction kinetics and mechanisms is essential for process optimization. Advanced analytical techniques are indispensable for real-time reaction monitoring and comprehensive product characterization.
In-situ Spectroscopy: Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be used to monitor the progress of a reaction in real-time without the need for sampling. This provides valuable insights into reaction rates, the formation of intermediates, and the point of reaction completion.
Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for separating and identifying the components of a reaction mixture. These techniques are crucial for assessing the purity of "this compound" and for identifying any byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are vital for the unambiguous structural elucidation of "this compound" and any related compounds formed during the synthesis.
These advanced analytical methods provide a detailed picture of the chemical processes, enabling precise control and optimization.
Computational Design of New Reaction Pathways and Molecules with Desired Properties
Computational chemistry and molecular modeling have become powerful predictive tools in chemical research. By using theoretical calculations, scientists can design new, more efficient reaction pathways for the synthesis of "this compound."
Reaction Pathway Modeling: Computational methods can be used to calculate the energy profiles of different potential reaction pathways, allowing researchers to identify the most energetically favorable and, therefore, most likely route. This can guide the choice of reactants, catalysts, and reaction conditions.
Molecular Design: Beyond optimizing existing syntheses, computational tools can be used to design entirely new molecules with specific desired properties. By starting with the core structure of "this compound," researchers can computationally explore how modifications to the molecule's structure would affect its electronic, physical, and chemical properties, guiding the synthesis of novel compounds for various applications.
This in-silico approach reduces the need for trial-and-error experimentation, saving time and resources while accelerating the pace of innovation.
Q & A
Q. Q1. What are the optimal synthetic routes for Acetyl-2-amino-4-cyanoaniline, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via multi-step functionalization of aniline derivatives. A plausible route involves:
Nitration and Cyanation : Introduce the nitro group at the 4-position using HNO₃/H₂SO₄, followed by cyanation via nucleophilic substitution (e.g., CuCN/KCN) .
Acetylation : Protect the amine group using acetic anhydride under reflux in anhydrous conditions (yield >80% in inert solvents like THF) .
Reduction : Reduce the nitro group to amine using catalytic hydrogenation (Pd/C, H₂) or Fe/HCl .
Q. Critical Variables :
Q. Q2. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Combine chromatographic and spectroscopic techniques:
HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (compare with standards in ).
TLC : Silica gel GF254, eluent = ethyl acetate:hexane (1:1); Rf ≈ 0.45 under UV254 .
NMR :
Q. Validation Tips :
- Cross-check retention times with certified standards (e.g., 4-Chloro-2-methylaniline in ).
- Use spiked samples to confirm absence of byproducts like unreacted nitro intermediates .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The acetyl and cyano groups direct electrophilic substitution and influence catalytic coupling:
Electrophilic Aromatic Substitution : The electron-withdrawing cyano group deactivates the ring, favoring meta-substitution. Acetylated amine further reduces reactivity, requiring strong electrophiles (e.g., NO₂⁺) .
Suzuki–Miyaura Coupling : The cyano group stabilizes Pd intermediates, enabling aryl boronic acid coupling at the 2-position. Optimize with Pd(PPh₃)₄, K₂CO₃, in DMF/H₂O (80°C, 12 hr) .
Q. Data Contradictions :
Q. Q4. How does this compound degrade under oxidative conditions, and what analytical methods detect its breakdown products?
Methodological Answer: Degradation Pathways :
Oxidation : The acetyl group hydrolyzes to carboxylic acid under strong acidic/alkaline conditions (e.g., HCl/NaOH, 100°C), forming 2-amino-4-cyanoaniline .
Photodegradation : UV light (254 nm) cleaves the C–CN bond, generating 4-cyanoaniline and acetic acid .
Q. Analytical Workflow :
LC-MS/MS : Monitor degradation kinetics using a gradient elution (water → 95% acetonitrile) and quantify fragments (e.g., m/z 133 for 4-cyanoaniline) .
IR Spectroscopy : Track loss of C≡N stretch (2240 cm⁻¹) and C=O (1710 cm⁻¹) .
Q. Stability Guidelines :
- Store in amber vials at 2–8°C; avoid prolonged exposure to light or humidity .
Q. Q5. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition) often stem from:
Assay Conditions :
- pH-dependent solubility (e.g., precipitation in PBS pH 7.4 vs. DMSO stock) .
- Serum protein binding alters effective concentration .
Structural Analogues : Compare with derivatives like 4-cyano-2-methylaniline () to isolate substituent effects.
Dose-Response Curves : Use Hill slope analysis to differentiate true activity from assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
